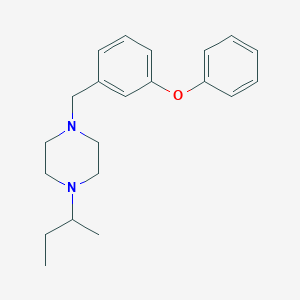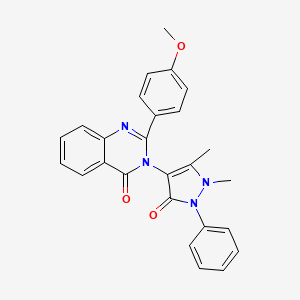![molecular formula C29H24N4O2S B10879514 N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)
N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzyl ether, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with aromatic aldehydes.
Introduction of the Benzyl Ether Group: This step involves the reaction of phenol derivatives with benzyl halides under basic conditions.
Coupling Reactions: The final step involves coupling the triazole intermediate with the benzyl ether derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative.
Scientific Research Applications
N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used to investigate the biological pathways involved in cancer progression and to identify potential molecular targets for therapy.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Benzyl Ether Derivatives: Compounds with benzyl ether groups are known for their stability and ability to undergo various chemical modifications.
Thioxo Compounds: These compounds contain a thioxo group and are studied for their potential therapeutic applications.
Uniqueness
N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is unique due to its combination of a triazole ring, benzyl ether, and thioxo group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N4O2S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(2,5-diphenyl-3-sulfanylidene-1,2,4-triazol-1-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H24N4O2S/c34-27(30-24-16-18-26(19-17-24)35-21-22-10-4-1-5-11-22)20-32-28(23-12-6-2-7-13-23)31-29(36)33(32)25-14-8-3-9-15-25/h1-19H,20-21H2,(H,30,34) |
InChI Key |
QIKUSKISHAUHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=NC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide](/img/structure/B10879435.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
![N-(4-acetylphenyl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10879455.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)



![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10879501.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)
